molecular formula C8H13NO2 B056596 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one CAS No. 121085-86-7

2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one

Cat. No. B056596
M. Wt: 155.19 g/mol
InChI Key: KBCZSFOJJDVEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one, also known as DIMBOA, is a natural compound found in maize plants. It is a member of the benzoxazinoid family of compounds, which are known for their anti-herbivore properties. DIMBOA has been the subject of scientific research due to its potential applications in agriculture, medicine, and environmental science. In

Mechanism Of Action

The mechanism of action of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to induce the production of ROS in both plants and animals. This can lead to oxidative stress, which can cause cell death. However, it is also possible that the production of ROS by 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one could have beneficial effects, such as the activation of defense mechanisms against pathogens.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one are complex and depend on the concentration and duration of exposure. In plants, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to have anti-herbivore properties by inhibiting the growth and development of insect larvae. It has also been shown to have anti-fungal properties by inhibiting the growth of plant pathogens. In animals, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to have anti-cancer properties by inducing apoptosis (cell death) in cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one in lab experiments is its natural origin. This makes it a potentially safer alternative to synthetic compounds. Additionally, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to have a wide range of biological activities, which makes it a versatile compound for research. However, one limitation of using 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one in lab experiments is its instability in aqueous solutions. This can make it difficult to prepare and store solutions of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one for use in experiments.

Future Directions

There are several future directions for research on 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one. One area of interest is its potential as a natural pesticide in agriculture. Further research is needed to determine the effectiveness of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one as a pesticide and to develop methods for its application in the field. Another area of interest is its potential as an anti-cancer agent. Further research is needed to understand the mechanism of action of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one in cancer cells and to develop methods for its use in cancer treatment. Finally, further research is needed to understand the ecological role of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one in maize plants and its potential impact on soil health.

Scientific Research Applications

2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been the subject of scientific research due to its potential applications in agriculture, medicine, and environmental science. In agriculture, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to have anti-herbivore properties, which make it a potential natural pesticide. It has also been shown to have anti-fungal properties, which could make it useful in preventing crop diseases. In medicine, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been investigated for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In environmental science, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been studied for its potential role in soil health. It has been shown to have a positive effect on soil microbial communities, which could improve soil fertility.

properties

CAS RN

121085-86-7

Product Name

2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2,4-dimethyl-4-propan-2-yl-1,3-oxazol-5-one

InChI

InChI=1S/C8H13NO2/c1-5(2)8(4)7(10)11-6(3)9-8/h5H,1-4H3

InChI Key

KBCZSFOJJDVEGX-UHFFFAOYSA-N

SMILES

CC1=NC(C(=O)O1)(C)C(C)C

Canonical SMILES

CC1=NC(C(=O)O1)(C)C(C)C

synonyms

5(4H)-Oxazolone,2,4-dimethyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Acetamido-2,3-dimethylbutyric acid (16 g) is dissolved in THF (200 mL) and dicyclohexylcarbodiimide (DCC, 21.0 g) is added. The mixture is allowed to stir for 16 hours at 25° C. At the end of this time the mixture is filtered and evaporated to dryness. The residue is dissolved in CH2Cl2 (10 mL) and filtered again. Evaporation of the filtrate gives the crude product which is purified by distillation at 0.65 mmHg, having bp 50° C.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two

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